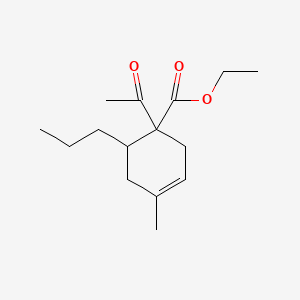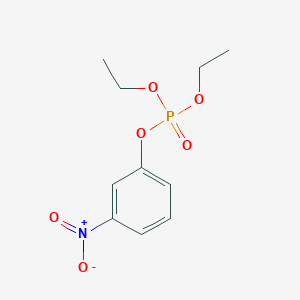
Diethyl 3-nitrophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-nitrophenyl phosphate is an organophosphorus compound with the molecular formula C₁₀H₁₄NO₆P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphate group attached to a 3-nitrophenyl ring, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 3-nitrophenyl phosphate can be synthesized through the reaction of diethyl phosphorochloridate with 3-nitrophenol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of 3-nitrophenol and diethyl phosphate.
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions.
Substitution: Requires nucleophiles such as amines or thiols.
Reduction: Commonly uses hydrogen gas with a palladium catalyst.
Major Products
Hydrolysis: Produces 3-nitrophenol and diethyl phosphate.
Substitution: Yields various substituted phenyl phosphates.
Reduction: Forms diethyl 3-aminophenyl phosphate.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in enzyme inhibition studies, particularly for enzymes that interact with phosphate esters.
Medicine: Investigated for its potential use in drug development, especially in designing enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of diethyl 3-nitrophenyl phosphate involves its interaction with enzymes that have active sites for phosphate esters. The compound acts as an inhibitor by binding to the enzyme’s active site, preventing the enzyme from catalyzing its natural substrate. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Similar in structure but with the nitro group at the 4-position.
Diethyl 2-nitrophenyl phosphate: Has the nitro group at the 2-position.
Paraoxon: A well-known organophosphorus compound with similar inhibitory properties.
Uniqueness
Diethyl 3-nitrophenyl phosphate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with enzymes. This positional difference can lead to variations in the compound’s inhibitory strength and specificity compared to its isomers.
Eigenschaften
CAS-Nummer |
4532-06-3 |
|---|---|
Molekularformel |
C10H14NO6P |
Molekulargewicht |
275.19 g/mol |
IUPAC-Name |
diethyl (3-nitrophenyl) phosphate |
InChI |
InChI=1S/C10H14NO6P/c1-3-15-18(14,16-4-2)17-10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
VXPBWHFHOQMMHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



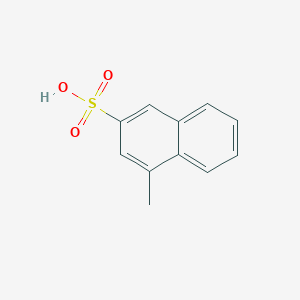
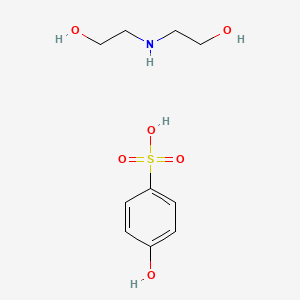
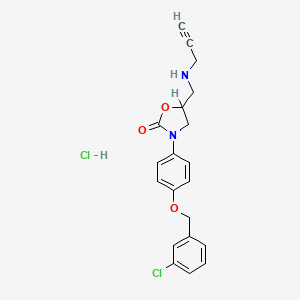
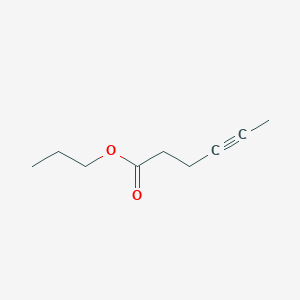
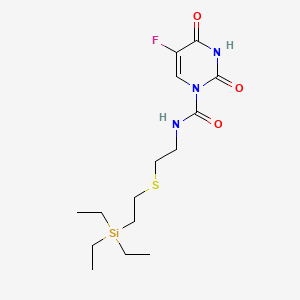
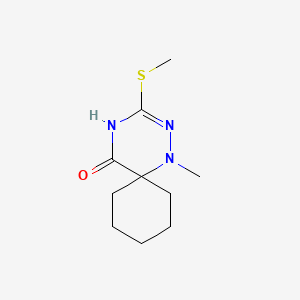
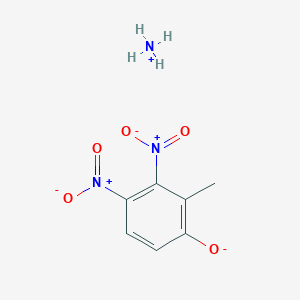
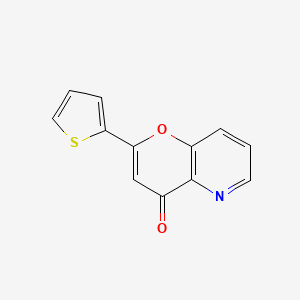
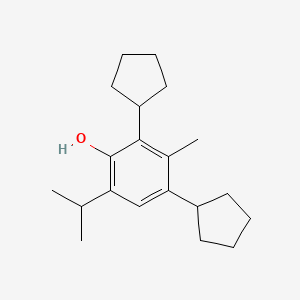
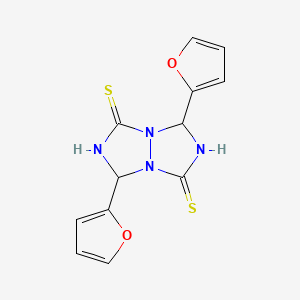
![2-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12692946.png)
